Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties and Applications of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a constant endeavor. A significant shift away from planar, aromatic structures towards more three-dimensional molecular architectures has been a guiding principle in recent years. This "escape from flatland" is driven by the understanding that molecules with greater sp³ character often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful clinical translation.
At the forefront of this movement is the use of spirocyclic scaffolds—rigid systems where two rings are joined by a single common atom. These scaffolds introduce conformational rigidity and a well-defined three-dimensional exit vector for substituents, allowing for precise exploration of chemical space and optimized interactions with biological targets. Among these, diazaspiroalkanes have emerged as particularly valuable building blocks. They often serve as bioisosteres for more traditional motifs like piperazine, offering a novel and synthetically accessible means to modulate properties such as lipophilicity, basicity, and metabolic fate.
This guide focuses on a specific and promising example: tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate . This compound, featuring a unique fusion of an azetidine and a piperidine ring, represents a key intermediate for the synthesis of a new generation of therapeutic agents. Its semi-protected nature allows for selective functionalization, making it a versatile tool for library synthesis and lead optimization campaigns. This document provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its applications in drug discovery, grounded in the principles of scientific integrity and practical utility.
Physicochemical and Structural Properties
The oxalate salt of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is typically a solid material, with its properties defined by both the spirocyclic core and the counterion. While detailed experimental data for this specific compound is not widely published, we can summarize its core attributes and provide representative data from closely related analogs to offer a functional baseline for researchers.
Table 1: Core Chemical Properties
| Property | Value (for Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate) | Notes |
| Molecular Formula | C₁₂H₂₂N₂O₂ | Pertains to the free base. |
| Molecular Weight | 226.32 g/mol | Pertains to the free base. |
| CAS Number | 1523571-08-5 (2:1 oxalate salt) | May vary by supplier and salt stoichiometry. |
| Physical Form | Solid | Based on supplier information. |
| Melting Point | Not publicly available. Experimental determination is recommended. | For a related compound, tert-butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, the melting point is reported as 169-170 °C, indicating that crystalline solids with high melting points are expected for this class of compounds.[1] |
| Solubility | Not publicly available. Experimental determination is recommended. | Generally expected to be soluble in polar organic solvents like methanol and DMSO. The oxalate salt form is intended to improve aqueous solubility and handling of the free base. |
| pKa | Not publicly available. Experimental determination is recommended. | The unprotected secondary amine is expected to have a pKa in the range of 9-11, typical for cyclic secondary amines. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of this building block. While the specific spectra for tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate are not available in public databases, the expected spectral features can be predicted. For illustrative purposes, representative data for a well-characterized, related compound, tert-butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, is provided below.
Representative Spectroscopic Data (for a related 2,6-diazaspiro[3.3]heptane analog)[1]:
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¹³C-NMR (75 MHz, CDCl₃): δ 155.9, 152.4, 145.7, 114.5, 112.9, 79.6, 62.7, 59.5 (br), 55.8, 33.5, 28.4.
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IR (thin film): 2970, 2932, 2829, 1687 (Boc C=O), 1514, 1405, 1366, 1240, 1182, 1131 cm⁻¹.
For the title compound, one would expect to see characteristic signals for the tert-butyl group (~1.4 ppm in ¹H NMR; ~28 and ~80 ppm in ¹³C NMR), along with a series of aliphatic signals corresponding to the protons and carbons of the two rings. The presence of the oxalate counterion would be evident in IR spectroscopy and could also influence the chemical shifts in NMR, particularly of the protons near the secondary ammonium salt.
Synthesis and Manufacturing
A robust and scalable synthesis is crucial for the widespread adoption of a building block in drug discovery programs. A novel and efficient six-step synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported by Pudelko et al.[2][3]. While the full experimental details from this publication are not reproduced here, a chemically plausible and illustrative synthetic workflow is presented below. This workflow is based on established chemical transformations common in the synthesis of related spirocyclic amines.
The core logic of the synthesis involves the sequential construction of the two rings around a central quaternary carbon.
Plausible Synthetic Workflow
Caption: Plausible multi-step synthesis of the target compound.
Step-by-Step Methodological Considerations
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Starting Material Selection: The synthesis would likely commence with a commercially available piperidine derivative that is appropriately functionalized at the 4-position to allow for the construction of the quaternary spirocenter.
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Formation of the Quaternary Center: A key step is the creation of the spirocyclic carbon. This is often achieved through alkylation or acylation reactions at the carbon alpha to a carbonyl group on the piperidine ring. The Pudelko synthesis leverages enolate acylation to build this crucial center.[3]
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Cyclization to Form the Azetidine Ring: Once the necessary precursors are attached to the quaternary center, an intramolecular cyclization is performed to form the four-membered azetidine ring. This step requires careful control of reaction conditions to favor the formation of the strained ring system.
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Orthogonal Protection Strategy: A critical aspect of the reported synthesis is the use of orthogonal protecting groups.[2] This allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected. In the title compound, one amine is protected as a tert-butyl carbamate (Boc), a robust group that is stable to many reaction conditions but readily cleaved under acidic conditions.
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Final Deprotection and Salt Formation: The final steps involve the removal of a protecting group from the second nitrogen atom to yield the free secondary amine. The resulting free base, which may be an oil or difficult to handle, is then treated with oxalic acid to form a stable, crystalline oxalate salt. This salt form improves the handling, stability, and often the solubility of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate lies in its application as a versatile building block for creating novel drug candidates. Its structure is particularly well-suited to act as a bioisosteric replacement for piperazine, a common motif in many CNS-active and other drugs.
Piperazine Bioisosterism: A Gateway to Improved Properties
The piperazine ring is ubiquitous in medicinal chemistry. However, its use can sometimes lead to undesirable properties, such as high basicity, potential for metabolic N-dealkylation, or off-target activity (e.g., hERG channel affinity). The 2,6-diazaspiro[3.5]nonane core offers a compelling alternative.
Caption: Bioisosteric replacement of piperazine with a spirocyclic scaffold.
Key Advantages of the Spirocyclic Core:
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Increased Three-Dimensionality: The rigid, spirocyclic structure presents substituents in well-defined vectors, which can lead to enhanced binding affinity and selectivity for the target protein. This contrasts with the more flexible and planar nature of piperazine.
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Modulation of Physicochemical Properties: The replacement of a piperazine with a diazaspiroalkane can significantly alter a molecule's properties. For instance, studies on related diazaspiro[3.3]heptanes have shown that this substitution can lead to reduced affinity for the hERG channel and improved metabolic stability.
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Novel Chemical Space: The use of less common scaffolds like 2,6-diazaspiro[3.5]nonane allows chemists to generate novel chemical entities with unique structures, providing a significant advantage in securing intellectual property.
Case Study: Diazaspiro Cores as Piperazine Bioisosteres in σ₂ Receptor Ligands
A study exploring ligands for the σ₂ receptor provides a compelling practical example of this strategy.[4] In an effort to develop novel ligands, researchers replaced the piperazine moiety in a known lead compound with various diazaspiroalkanes, including the closely related 2,6-diazaspiro[3.3]heptane. While in this specific case the modification led to a reduction in affinity for the σ₂ receptor, the study validated the chemical feasibility of the scaffold-hopping approach and highlighted the sensitivity of the target to the specific geometry of the amine core.[4] This underscores the importance of having a diverse toolkit of spirocyclic building blocks, such as the 2,6-diazaspiro[3.5]nonane, to fine-tune ligand-receptor interactions.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential. The information below is based on data for the closely related tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and should be considered as guidance.[5] A substance-specific Safety Data Sheet (SDS) should always be consulted prior to use.
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Hazard Classification: This compound is generally classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and serious eye irritation.[5]
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Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry place in a tightly sealed container.
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First Aid:
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.
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If on Skin: Wash with plenty of soap and water.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Conclusion
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate is more than just a novel chemical structure; it is an enabling tool for modern drug discovery. It provides a direct entry point to a class of spirocyclic scaffolds that offer significant advantages over traditional, planar heterocycles. By leveraging its unique three-dimensional architecture and its utility as a piperazine bioisostere, researchers can develop drug candidates with improved physicochemical properties and potentially enhanced efficacy and safety profiles. As the demand for innovative, patentable, and clinically successful molecules continues to grow, building blocks like this will be indispensable in the design and synthesis of the next generation of medicines.
References
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Thieme. (2015). Novel Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues. Thieme Chemistry. Available from: [Link]
- Pudelko, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26, 1815–1818.
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PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Carreira, E. M., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Available from: [Link]
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Reilly, S. W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available from: [Link]
